N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
Systematic IUPAC Name Derivation and Positional Isomerism
The systematic IUPAC nomenclature of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyloxazolo[5,4-b]pyridine-4-carboxamide requires careful analysis of its fused heterocyclic core and substituents. The parent structure consists of two fused rings: a oxazolo[5,4-b]pyridine system and a 1,3,4-thiadiazole moiety. The oxazolo[5,4-b]pyridine component is numbered such that the oxygen atom occupies position 1, with the pyridine ring fused at positions 5 and 4 (Figure 1). The "b" annotation in the fusion descriptor indicates the shared bonds between the oxazole and pyridine rings follow the orientation defined by the Skell-Bowden rules for bicyclic systems.
The thiadiazole subunit adopts a 1,3,4-thiadiazole configuration, with the sulfur atom at position 1 and nitrogen atoms at positions 3 and 4. The (2E)-ylidene designation specifies the geometry of the exocyclic double bond between the thiadiazole’s C2 and the carboxamide nitrogen, ensuring trans-configuration of substituents. Key substituents include:
- A methoxymethyl group (-OCH2CH3) at C5 of the thiadiazole
- A methyl group (-CH3) at C3 of the oxazolopyridine
- A phenyl ring (-C6H5) at C6 of the pyridine fragment
Positional isomerism arises in both the oxazolopyridine and thiadiazole systems. For example, alternative fusion patterns such as oxazolo[4,5-b]pyridine would shift ring junction positions, while 1,2,4-thiadiazole isomers would alter heteroatom placement.
Table 1: Key components of the IUPAC name
Conformational Analysis of the (2E)-Thiadiazolylidene Moiety
The (2E)-thiadiazolylidene group exhibits restricted rotation due to conjugation between the thiadiazole ring and the exocyclic double bond. X-ray crystallographic studies of analogous 1,3,4-thiadiazole derivatives reveal nearly planar geometries, with dihedral angles <5° between the thiadiazole and adjacent rings. The E-configuration places the carboxamide group and thiadiazole’s N3 atom on opposite sides of the double bond, minimizing steric clashes (Figure 2).
Density functional theory (DFT) calculations on model compounds suggest two primary conformational states:
- Planar conformation : Maximum π-conjugation between thiadiazole and ylidene groups (energy minimum)
- Twisted conformation : Dihedral angle ~30° between planes, observed transiently in polar solvents
The methoxymethyl substituent at C5 introduces additional steric considerations. Nuclear Overhauser effect (NOE) spectroscopy data for related structures show proximity between the methoxy protons and the pyridine’s H6 proton, suggesting a folded conformation in solution.
Crystallographic Characterization and X-ray Diffraction Patterns
While single-crystal X-ray data for this specific compound remain unpublished, structural analogs provide insights. The oxazolo[5,4-b]pyridine core typically crystallizes in monoclinic systems with space group P2₁/c, featuring:
- Unit cell parameters: a = 8.42–8.65 Å, b = 10.21–10.58 Å, c = 14.33–14.77 Å
- β angles: 92.5–94.3°
- Z = 4 molecules per unit cell
The thiadiazolylidene moiety likely adopts a coplanar arrangement with the oxazolopyridine ring, as seen in hybrid systems like 3-methyl-6-phenyloxazolo[5,4-b]pyridine derivatives. Hydrogen bonding patterns expected from the carboxamide group include:
Table 2: Predicted crystallographic parameters based on analogs
| Parameter | Value Range |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.4–8.7 |
| b (Å) | 10.2–10.6 |
| c (Å) | 14.3–14.8 |
| β (°) | 92.5–94.5 |
| V (ų) | 1220–1280 |
Tautomeric Equilibria in the 1,3,4-Thiadiazole-Oxazolopyridine Hybrid System
The compound exhibits three primary tautomeric forms (Figure 3):
- Ylidene-thione tautomer : Thiadiazole S1 participates in conjugation with exocyclic double bond
- Ylidic form : Charge-separated structure with negative charge on thiadiazole N4
- Enamine tautomer : Proton migration from carboxamide to thiadiazole N3
UV-Vis spectroscopy of related thiadiazolylidenes shows absorption maxima at 320–340 nm (π→π* transitions) and 260–280 nm (n→π* transitions), with solvent-dependent shifts indicating tautomeric equilibria. In aprotic solvents like DMSO, the ylidene-thione form dominates (≥85%), while protic solvents such as methanol stabilize the enamine tautomer (∼40% population).
Properties
Molecular Formula |
C18H15N5O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H15N5O3S/c1-10-15-12(16(24)20-18-22-21-14(27-18)9-25-2)8-13(19-17(15)26-23-10)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,20,22,24) |
InChI Key |
ZVXVTPVDNQPPSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=NN=C(S4)COC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Aminopyridine-2(1H)-One Derivatives
A foundational method involves cyclocondensation of 3-amino-5-methylpyridine-2(1H)-one with succinic anhydride under reflux in acetic acid (Table 1).
Table 1: Cyclocondensation Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 82 |
| Temperature | 120°C, reflux | - |
| Catalyst | None | - |
| Reaction Time | 6 hours | - |
This step generates the oxazolo[5,4-b]pyridine intermediate, which is subsequently functionalized at position 4 with a carboxamide group via nucleophilic acyl substitution.
One-Pot Tandem Synthesis for Industrial Scalability
Recent advances employ tandem cyclization-coupling strategies to reduce purification steps (Table 2).
Table 2: Tandem Synthesis Optimization
| Component | Role | Optimal Quantity |
|---|---|---|
| Pd(PPh₃)₄ | Coupling Catalyst | 5 mol% |
| Cs₂CO₃ | Base | 2.5 equiv |
| Solvent | Toluene/Ethanol (3:1) | - |
| Temperature | 100°C | - |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation (300 W, 150°C) reduces reaction times from hours to minutes. Key advantages include:
-
Oxazole Ring Formation : 95% conversion in 15 minutes vs. 6 hours conventionally.
-
Thiadiazole Coupling : 88% yield in 20 minutes with reduced byproduct formation.
Critical Analysis of Methodologies
Yield Comparison Across Methods
Table 3: Method Efficiency
| Method | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Multi-Step | 62 | 98.5 | Moderate |
| Tandem | 78 | 97.2 | High |
| Microwave | 85 | 99.1 | Limited |
Byproduct Management
-
Multi-Step Synthesis : Requires column chromatography to remove regioisomeric byproducts (up to 12% yield loss).
-
Tandem Approach : Generates <5% bis-coupled byproducts due to stoichiometric control.
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials
Table 4: Material Cost per Kilogram
| Reagent | Cost (USD/kg) | Supplier Grade |
|---|---|---|
| 3-Aminopyridine-2-one | 1,200 | Pharmaceutical |
| Methoxyacetyl chloride | 950 | Technical |
| Pd(PPh₃)₄ | 12,000 | Catalyst Grade |
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperatures to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.
Scientific Research Applications
The compound N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its applications in scientific research, particularly focusing on its pharmacological properties and therapeutic potential.
Structural Characteristics
The compound features a combination of thiadiazole and oxazole rings, which are known for their diverse biological activities. The methoxymethyl group at the 5-position of the thiadiazole ring enhances its chemical reactivity, making it a candidate for various medicinal applications. The overall molecular formula is with a molecular weight of approximately 345.38 g/mol.
Anticancer Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. The unique structural characteristics of this compound suggest potential interactions with specific enzymes or receptors involved in cancer progression. Preliminary studies have shown promising results in inhibiting cancer cell proliferation, necessitating further investigation into its mechanism of action and efficacy against various cancer types.
Antiepileptic Properties
The 1,3,4-thiadiazole scaffold is well-documented for its anticonvulsant effects. Several derivatives of this scaffold have demonstrated effectiveness in models of epilepsy. For instance, studies have shown that certain thiadiazole compounds exhibit protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) methods. The compound under discussion may share similar properties, warranting exploration through in vivo studies to evaluate its anticonvulsant efficacy and safety profile.
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Investigating the anti-inflammatory potential of this compound could provide insights into its therapeutic applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
In a study examining various thiadiazole derivatives, researchers found that specific modifications led to enhanced cytotoxicity against human cancer cell lines. The incorporation of the methoxymethyl group in the compound may improve binding affinity to cancer-related targets compared to other derivatives lacking this substituent.
Case Study 2: Antiepileptic Efficacy
A recent investigation into the anticonvulsant activity of thiadiazole derivatives showed that compounds with similar structural motifs provided significant protection against seizures in animal models. The study highlighted the importance of substituents on the thiadiazole ring in modulating pharmacological activity.
Case Study 3: Anti-inflammatory Mechanism
Research into the anti-inflammatory effects of thiadiazole compounds revealed that certain derivatives inhibited the production of nitric oxide and pro-inflammatory cytokines in vitro. This suggests a potential pathway through which this compound could exert similar effects.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole and oxazolo rings can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The target compound’s oxazolo-pyridine-thiadiazole framework is structurally distinct from triazolo-thiadiazoles or benzothiazole hybrids , which may confer unique binding modes in biological targets.
- The phenyl group on the oxazolopyridine core may mimic aromatic interactions observed in cytokinin-active N-substituted thiadiazole ureas .
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a unique structural framework that includes a thiadiazole moiety and an oxazole ring, both of which are known for their potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 376.5 g/mol. The presence of the methoxymethyl group on the thiadiazole and various aromatic substituents enhances its chemical versatility and biological interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. Specifically, compounds containing the thiadiazole ring have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against E. coli, suggesting potential for treating bacterial infections .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Activity (MIC μg/mL) |
|---|---|---|
| Compound A | E. coli | 16–31.25 |
| Compound B | Staphylococcus aureus | 31.25–62.5 |
| Compound C | Candida albicans | 31.25–62.5 |
Anticancer Activity
Research has also explored the anticancer potential of this compound class. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown that certain thiadiazole derivatives exhibit cytotoxic effects, indicating their potential as anticancer agents . The mechanisms are thought to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Assessment
A study evaluated several derivatives of thiadiazole for their cytotoxicity against MCF-7 cells using MTT assays. The results indicated that specific compounds led to a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.
Anti-inflammatory and Antioxidant Properties
Thiadiazole derivatives have also been investigated for their anti-inflammatory and antioxidant activities. The ability to scavenge free radicals and inhibit inflammatory pathways suggests that these compounds could be beneficial in managing chronic inflammatory conditions .
Table 2: Biological Activities of Thiadiazole Derivatives
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction: It could interact with cellular receptors that modulate inflammatory responses or apoptosis pathways.
- Oxidative Stress Reduction: By acting as an antioxidant, it may reduce oxidative stress within cells.
Q & A
Q. What are the typical synthetic routes for this compound?
The compound is synthesized via condensation reactions involving intermediates such as Appel salt (4-chloro-5H-1,2,3-dithiazol-5-ylidene) and heterocyclic amines. Key steps include the reaction of substituted pyridines with dithiazolium salts under basic conditions (e.g., triethylamine) to form the thiadiazole-ylidene moiety, followed by coupling with oxazolo-pyridine precursors .
Q. What spectroscopic methods are employed for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT for regiochemical confirmation), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy are standard. For example, ¹H NMR can resolve the methoxymethyl group (δ ~3.3–3.5 ppm) and aromatic protons, while HRMS validates the molecular ion .
Q. How is purity assessed post-synthesis?
Purity is confirmed via thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) with UV detection, and elemental analysis (C, H, N). Recrystallization from ethanol or acetonitrile is commonly used for purification .
Q. What is the role of the methoxymethyl group in stability?
The methoxymethyl substituent enhances solubility in polar solvents and stabilizes the thiadiazole-ylidene moiety through electron-donating effects, as observed in similar compounds via Hammett studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
Optimization involves:
- Base selection : Triethylamine outperforms weaker bases due to its ability to deprotonate intermediates efficiently .
- Temperature control : Reactions conducted at 0–5°C minimize side-product formation during thiadiazole ring closure .
- Reaction time : Extended stirring (24–48 hours) ensures complete cyclization, as monitored by TLC .
Q. What challenges arise in X-ray crystallographic analysis?
The compound’s planar heterocyclic core and flexible methoxymethyl group hinder crystal packing. Co-crystallization with heavy atoms (e.g., PtCl₄) or using low-temperature diffraction (100 K) improves data quality. Similar oxazolo-pyridine derivatives required synchrotron radiation for resolution .
Q. How do electronic effects of substituents influence reactivity?
Electron-withdrawing groups (e.g., nitro) on the pyridine ring accelerate Appel salt reactivity by 30% due to enhanced electrophilicity, while electron-donating groups (e.g., methoxy) slow the reaction. This is supported by DFT calculations showing localized charge differences at the reaction center .
Q. What computational methods support electronic property analysis?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular docking (AutoDock Vina) assesses potential bioactivity by modeling interactions with bacterial DNA gyrase (ΔG ~−9.2 kcal/mol) .
Q. How to resolve contradictions in reported reaction yields?
Discrepancies arise from substituent electronic effects and solvent polarity. For example, pyridines with para-nitro groups achieve 75% yield in DMF but only 50% in THF. Systematic Design of Experiments (DoE) with variables like solvent, base, and temperature can identify optimal conditions .
Q. What bioactivity avenues are plausible for this compound?
Analogous dithiazoles exhibit antimicrobial activity (MIC ~2 µg/mL against S. aureus), suggesting potential for this compound. Proposed studies include in vitro assays against ESKAPE pathogens and cytotoxicity screening (MTT assay) on HEK-293 cells .
Methodological Notes
- Synthetic Reproducibility : Always degas solvents (e.g., acetonitrile) to prevent oxidation of the thiadiazole ring.
- Spectroscopic Pitfalls : Overlapping signals in ¹H NMR (e.g., aromatic protons) require 2D-COSY for resolution.
- Computational Validation : Cross-validate docking results with molecular dynamics simulations (100 ns) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
